molecular formula C9H17N5 B13479623 1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine

1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine

Katalognummer: B13479623
Molekulargewicht: 195.27 g/mol
InChI-Schlüssel: NMZSHHUFCVLWJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is a heterocyclic compound that contains both a triazole and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate piperazine derivative. One common method is the alkylation of 1-methyl-1H-1,2,4-triazole with 1-(2-chloroethyl)piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .

Wissenschaftliche Forschungsanwendungen

1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties .

Wirkmechanismus

The mechanism of action of 1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is unique due to the presence of both a triazole and a piperazine ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C9H17N5

Molekulargewicht

195.27 g/mol

IUPAC-Name

1-[1-(2-methyl-1,2,4-triazol-3-yl)ethyl]piperazine

InChI

InChI=1S/C9H17N5/c1-8(9-11-7-12-13(9)2)14-5-3-10-4-6-14/h7-8,10H,3-6H2,1-2H3

InChI-Schlüssel

NMZSHHUFCVLWJM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=NN1C)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.